Product packaging for 1,2,4,8-Tetrachloronaphthalene(Cat. No.:CAS No. 6529-87-9)

1,2,4,8-Tetrachloronaphthalene

Cat. No.: B14729467
CAS No.: 6529-87-9
M. Wt: 265.9 g/mol
InChI Key: OBUSZUCZKSCTMW-UHFFFAOYSA-N
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Description

1,2,4,8-Tetrachloronaphthalene (CAS Registry Number: 6529-87-9) is a congener of polychlorinated naphthalenes (PCNs), a class of chemicals historically used in insulating coatings for electrical wires but now largely phased out . This tetrachlorinated compound is identified as one of the 75 possible PCN congeners and is listed in international chemical substance inventories . PCNs are of significant contemporary research interest due to their environmental persistence and toxicity profile, which is similar to that of polychlorinated biphenyls (PCBs). Researchers utilize this compound as a standard in analytical chemistry for the quantification and monitoring of PCN contamination in environmental samples and food chains. Its well-defined structure also makes it valuable for toxicological studies aimed at understanding the structure-activity relationships, metabolic pathways, and environmental fate of halogenated aromatic compounds. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H4Cl4 B14729467 1,2,4,8-Tetrachloronaphthalene CAS No. 6529-87-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,4,8-tetrachloronaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl4/c11-6-3-1-2-5-7(12)4-8(13)10(14)9(5)6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBUSZUCZKSCTMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40215636
Record name 1,2,4,8-Tetrachloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40215636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6529-87-9
Record name Naphthalene, 1,2,4,8-tetrachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006529879
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4,8-Tetrachloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40215636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Environmental Fate, Transport, and Distribution of 1,2,4,8 Tetrachloronaphthalene Congeners

Environmental Persistence and Degradation Resistance

The persistence of 1,2,4,8-tetrachloronaphthalene is a key feature of its environmental profile. Its chemical structure leads to significant resistance to both biological and non-biological degradation, resulting in its long-term presence in various environmental compartments.

Chemical Stability in Environmental Matrices

This compound exhibits considerable chemical stability in environmental settings such as soil, water, and sediment. As with other simple aromatic halogenated organic compounds, its reactivity is generally low. ecetoc.org The degree of halogenation is a critical factor, with reactivity tending to decrease as the number of chlorine atoms on the naphthalene (B1677914) rings increases. ecetoc.org This inherent stability means that the compound does not readily break down through common abiotic environmental reactions.

While direct data on this compound is scarce, the principles of abiotic degradation for similar chlorinated compounds suggest that transformation can occur over long timescales through reactions with naturally occurring minerals. ecetoc.org Processes like reductive dechlorination facilitated by iron-bearing minerals (e.g., magnetite, iron sulfides) are known degradation pathways for other chlorinated hydrocarbons in anaerobic environments. ecetoc.orgniwa.co.nz However, these reactions are typically slow, and the stability of the tetrachloronaphthalene structure suggests that such abiotic degradation would not be a rapid removal mechanism. The compound is generally incompatible with strong oxidizing and reducing agents. ecetoc.org

Biodegradation Studies and Observed Limited Microbial Degradability

The microbial degradation of this compound is severely limited. Studies on the broader class of tetrachloronaphthalenes have categorized their biodegradability as "poor". nih.gov In standard 28-day aerobic biodegradation tests, tetra- to hexachlorinated naphthalenes demonstrated no significant degradation. nih.gov This resistance is a direct consequence of the high degree of chlorination, which makes the molecule less susceptible to microbial enzymatic attack.

In contrast, the parent compound, naphthalene, can be readily biodegraded by various microorganisms under both aerobic and anaerobic conditions. rsc.orgcharite.de For instance, mineralization half-lives for naphthalene in environmental microcosms have been measured in the range of 2.4 to 4.4 weeks. rsc.org Under anaerobic conditions, a conservative half-life for naphthalene has been estimated at 258 days. epa.gov The presence of four chlorine atoms on the 1,2,4,8-TCN congener significantly increases its recalcitrance compared to naphthalene. While some specialized anaerobic bacteria, such as sulfate-reducing strains, have been shown to degrade naphthalene, these processes are slow and their effectiveness on highly chlorinated congeners like this compound has not been well-established. charite.dehenrys-law.org

Photolytic Degradation Potential in Atmospheric and Aqueous Environments

Photolytic degradation, or the breakdown of a chemical by light, represents a potential pathway for the transformation of this compound, particularly in the atmosphere. Polychlorinated naphthalenes are known to absorb light in the environmentally relevant spectrum (>290 nm), making them potentially susceptible to direct photolysis. nih.gov

In the atmosphere, the most significant transformation process is the reaction with photochemically-produced hydroxyl (OH) radicals. niwa.co.nz While an experimental rate constant for the 1,2,4,8-isomer is not available, a rate constant for the reaction of 1,2,3,4-tetrachloronaphthalene (B75306) with OH radicals has been estimated. Using this as a proxy, we can estimate the atmospheric half-life.

Estimated Atmospheric Half-life of Tetrachloronaphthalene

ParameterValueReference
OH Radical Reaction Rate Constant (kOH) for 1,2,3,4-Tetrachloronaphthalene 9.1 x 10⁻¹³ cm³/molecule-sec nih.gov
Assumed Average Atmospheric OH Radical Concentration 1.0 x 10⁶ molecules/cm³ niwa.co.nz
Calculated Atmospheric Half-life (t½) ~8.8 daysCalculated

Note: The half-life is calculated using the formula: t½ = ln(2) / (kOH * [OH]). This value is an estimation for a related isomer and can vary based on OH concentration, altitude, and season.

In aqueous environments, direct photolysis can occur, but the rate is highly dependent on water clarity and the presence of other substances like dissolved organic matter (humic acids), which can either enhance degradation through photosensitization or inhibit it by absorbing light.

Inter-Compartmental Partitioning Dynamics

The movement and distribution of this compound in the environment are dictated by its physicochemical properties, specifically its low water solubility and high hydrophobicity. These characteristics drive its partitioning from air and water into particulate matter, soil, and sediment.

Gas/Particle Partitioning in the Atmosphere

Due to its semi-volatile nature, this compound in the atmosphere will exist in both the gas phase and adsorbed to airborne particulate matter. The distribution between these two phases is described by the gas-particle partitioning coefficient (Kp), which is strongly influenced by temperature and the octanol-air partition coefficient (Koa). A high Koa value indicates a greater tendency for the chemical to sorb onto particles.

While an experimental value for 1,2,4,8-TCN is unavailable, an estimated Log Koa for the structurally similar isomer 1,2,4,5-tetrachloronaphthalene provides insight into its likely behavior.

Estimated Partitioning Properties of Tetrachloronaphthalene

ParameterEstimated ValueImplicationReference for Proxy
Log Koa (Octanol-Air Partition Coefficient) ~8.5Predominantly partitions to the particle phase
Henry's Law Constant (for 1,4,5,8-TCN) 0.035 Pa·m³/molLow to moderate volatility from water

Note: The Log Koa value is an estimate for the 1,2,4,5-isomer. A higher Log Koa value correlates with a higher Kp, meaning the compound is more likely to be found on particles rather than in the gas phase.

This strong partitioning to atmospheric particles means that the long-range transport of this compound is tied to the movement of aerosols, and its removal from the atmosphere will occur primarily through wet and dry deposition of these particles. nih.gov

Adsorption Behavior in Soil and Sediment Environments

When this compound enters aquatic or terrestrial systems, its high hydrophobicity and low water solubility cause it to adsorb strongly to soil and sediment particles, particularly those with high organic carbon content. This behavior is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value indicates low mobility in soil and a strong tendency to accumulate in the sediment of water bodies.

The Koc can be estimated from the octanol-water partition coefficient (Kow), a measure of a chemical's hydrophobicity.

Estimated Adsorption Properties of Tetrachloronaphthalene

ParameterValueImplicationReference
Log Kow (Octanol-Water Partition Coefficient) 5.86 (average for 6 isomers)Highly hydrophobic nih.gov
Estimated Log Koc (Organic Carbon-Water Partition Coefficient) ~5.7Very low mobility in soil; strong adsorption to sedimentCalculated

Note: The Log Koc value is estimated using the QSAR relationship: Log Koc = 1.0 * Log Kow - 0.21. This indicates that the compound will be strongly bound to organic matter in soil and sediment, limiting its potential for leaching into groundwater.

This strong adsorption behavior means that soils and, particularly, sediments act as major environmental sinks for this compound, where it can persist for long periods due to its resistance to degradation.

Influence of Chlorination Degree on Sorption Tendencies

The degree of chlorination significantly impacts the sorption behavior of polychlorinated naphthalenes (PCNs). Generally, as the number of chlorine atoms on the naphthalene molecule increases, the tendency for the compound to adsorb to soil, sediment, and organic matter also increases. This is due to the increasing hydrophobicity and molecular size with higher chlorination levels.

For tetrachloronaphthalene, it is expected to adsorb to suspended solids and sediment if released into water. nih.gov This adsorption process can reduce its volatilization from water surfaces. nih.gov Studies on other hydrophobic organic compounds have shown that chlorination can alter surface properties, potentially increasing the surface area and creating more sites for adsorption. nih.govmdpi.com While specific studies on this compound's sorption relative to other PCN congeners are limited, the general principle holds that higher chlorinated naphthalenes, including tetrachloronaphthalenes, exhibit strong sorption tendencies. For instance, research on the chlorination of PAHs in the presence of humic acids revealed that sorption to these organic materials accelerated the chlorination reaction, indicating a strong interaction between the chlorinated compounds and organic matter. nih.gov

It has been noted that higher polychlorinated naphthalenes, such as tetrachloronaphthalene, are slow to biodegrade, which, combined with their sorption tendencies, contributes to their persistence in the environment. nih.gov

Octanol-Air Partition Coefficients and their Temperature Dependence

The octanol-air partition coefficient (Koa) is a crucial parameter for understanding the partitioning of a chemical between the atmosphere and organic phases in the environment, such as soil, vegetation, and aerosols. nih.gov It describes the ratio of a chemical's concentration in octanol (B41247) (a surrogate for organic matter) to its concentration in the air at equilibrium. nih.gov

A quantitative structure-property relationship (QSPR) model has been developed to predict the logKoa values for PCNs. nih.gov This model indicates that the primary factors influencing logKoa are molecular size and the molecule's ability to participate in intermolecular interactions. nih.gov Specifically, the more chlorine atoms present in a PCN molecule, the greater its logKoa value. nih.gov This suggests that this compound would have a significant Koa value, favoring partitioning into organic phases from the atmosphere.

Table 1: Factors Influencing the Octanol-Air Partition Coefficient (Koa) of Polychlorinated Naphthalenes

FactorInfluence on KoaRationale
Degree of Chlorination Higher chlorination leads to a higher Koa. nih.govIncreased molecular size and hydrophobicity favor partitioning into the organic (octanol) phase. nih.gov
Temperature Higher temperatures lead to a lower Koa. researchgate.netIncreased vapor pressure at higher temperatures favors partitioning into the air phase. researchgate.net
Molecular Interactions Intermolecular dispersive interactions play a leading role. nih.govThe ability to donate or accept electrons influences interactions with the octanol phase. nih.gov

Octanol-Water Partition Coefficients and Aqueous Solubility Influences

The octanol-water partition coefficient (Kow) is a measure of a chemical's lipophilicity, indicating its preference for an oily environment (like octanol) over water. wikipedia.orgwiley.com A high log Kow value signifies a greater tendency to partition into fatty tissues of organisms and adsorb to organic matter in soil and sediment. wikipedia.org For tetrachloronaphthalene, a log Kow of 5.7 has been reported, indicating a high potential for bioaccumulation. nih.gov Chemicals with a log Kow greater than 5 are considered to have bioaccumulation potential under the Stockholm Convention. wikipedia.org

Aqueous solubility is inversely related to the Kow. The higher the Kow, the lower the water solubility. govinfo.gov The average water solubility for six tetrachloronaphthalene isomers has been reported as 0.0056 mg/L at 25°C, and a specific value for 1,2,3,4-tetrachloronaphthalene is 0.00426 mg/L. nih.gov This low water solubility is consistent with the high Kow and reinforces the expectation that tetrachloronaphthalenes will predominantly be found sorbed to solids in aquatic environments rather than dissolved in the water column. nih.gov

The relationship between Kow and water solubility is fundamental to predicting the environmental distribution of organic pollutants. govinfo.gov For this compound, its high Kow and low aqueous solubility are key indicators of its persistence in sediment and biota.

Table 2: Physicochemical Properties of Tetrachloronaphthalene

PropertyValueReference
Log Kow5.7 nih.gov
Water Solubility (average of 6 isomers)0.0056 mg/L at 25°C nih.gov
Water Solubility (1,2,3,4-tetrachloronaphthalene)0.00426 mg/L at 25°C nih.gov
Vapor Pressure (1,2,3,4-tetrachloronaphthalene)2.9 x 10⁻⁶ mm Hg nih.gov

Long-Range Environmental Transport Potential

Persistent organic pollutants (POPs) like this compound have the potential for long-range environmental transport (LRET), allowing them to be found in remote ecosystems far from their original sources. pops.intenvirocomp.com

Atmospheric Transport Modeling and Observational Evidence

Atmospheric transport is a primary pathway for the global distribution of semi-volatile organic compounds. envirocomp.com Multimedia environmental transport models, such as SimpleBox and ChemRange, are used to predict the environmental fate and transport of chemicals. researchgate.netresearchgate.net These models consider a chemical's physicochemical properties, including its vapor pressure, solubility, and partition coefficients (Koa and Kow), to simulate its movement between air, water, soil, and biota. researchgate.net

For a chemical to undergo significant atmospheric transport, it must be sufficiently volatile to enter the atmosphere and persistent enough to survive transport. The atmospheric half-life of tetrachloronaphthalene due to reaction with hydroxyl radicals is estimated to be 35 days, which is long enough to allow for transport over considerable distances. nih.gov Although direct atmospheric modeling results for this compound are not widely published, the detection of PCNs in remote areas provides strong observational evidence of their LRET. envirocomp.com

Global Distribution Patterns and Arctic Contamination

The "grasshopper effect," driven by cycles of volatilization in warmer temperatures and deposition in colder temperatures, leads to the accumulation of POPs in polar regions. pops.int Monitoring data has shown the presence of various PCNs, including tetrachloronaphthalenes, in the Arctic environment, including in air, snow, water, and biota. envirocomp.com The decreasing south-to-north concentration gradients observed for some POPs are interpreted as evidence of long-range transport from sources in lower latitudes to the Arctic. envirocomp.com The presence of this compound and other PCNs in the Arctic is a significant concern due to the potential for bioaccumulation and biomagnification in Arctic food webs.

Wet and Dry Deposition Processes

Chemicals are removed from the atmosphere through wet and dry deposition. epa.gov Wet deposition involves the removal of chemicals by precipitation (rain, snow, fog), while dry deposition involves the gravitational settling of particles and the uptake of gases by surfaces. researchgate.net

Particulate-phase tetrachloronaphthalene can be removed from the air by both wet and dry deposition. nih.gov The efficiency of these processes depends on factors such as particle size, precipitation rate, and the chemical's properties. nih.gov For hydrophobic compounds like tetrachloronaphthalene, which are often associated with atmospheric particles, dry deposition can be a significant removal pathway. nih.gov Wet deposition is also important, particularly for particle-bound contaminants. nih.gov The interplay of these deposition processes determines the flux of this compound from the atmosphere to terrestrial and aquatic ecosystems, contributing to its accumulation in remote environments. researchgate.net

Environmental Concentrations and Distribution Profiles

The distribution of this compound is influenced by its physical and chemical properties, which govern its partitioning between air, water, soil, and biota. While specific quantitative data for this isomer is not always available, broader studies on PCNs provide insights into its likely environmental behavior.

Occurrence in Atmospheric Samples

Polychlorinated naphthalenes are semi-volatile compounds, allowing for their transport over long distances in the atmosphere. Studies have detected various PCN congeners in air samples from both urban and remote areas.

Global atmospheric levels of total chlorinated naphthalenes are typically in the range of tenths of a picogram per cubic meter (pg/m³). env.go.jp In the Arctic, a region susceptible to the long-range transport of persistent organic pollutants, total atmospheric concentrations of chlorinated naphthalenes have been observed to range from 1 to 8 pg/m³. pops.intamazonaws.com More extensive monitoring in the Arctic region between 1990 and 2005 showed total chlorinated naphthalene concentrations in the air varying from 0.66 to 40 pg/m³, with these sums primarily comprising tri- to octa-chlorinated naphthalenes. pops.int

While these studies provide a general overview of PCN levels in the atmosphere, specific concentration data for this compound is often not reported individually. The Stockholm Convention on Persistent Organic Pollutants has recognized this compound as a congener of concern, including it in lists of chlorinated naphthalenes. env.go.jppops.int

Presence in Aquatic Systems (Surface Water, Seawater, Sediments)

Once deposited from the atmosphere or directly discharged, this compound can be found in aquatic environments. Due to its low water solubility and tendency to adsorb to particulate matter, it is expected to accumulate in sediments.

Data on the concentration of this compound in surface water and seawater is scarce. However, the general behavior of tetrachloronaphthalenes suggests they will partition from the water column to sediments.

Detection in Terrestrial Matrices (Soil, Vegetation such as Pine Needles)

Terrestrial environments can become contaminated with this compound through atmospheric deposition and the application of contaminated materials such as sewage sludge.

Studies on the effects of municipal sludge on soil have included this compound in their list of monitored persistent organic pollutants, indicating its potential for introduction into agricultural and other terrestrial ecosystems. scholaris.ca

Vegetation, particularly species with waxy leaf surfaces like pine needles, can act as effective passive samplers for airborne organic pollutants. Research has utilized pine needles to assess the atmospheric deposition of PCNs. While one study on pine needles around Tokyo Bay found that tri- and tetrachloronaphthalenes were dominant, it did not provide specific concentration data for the 1,2,4,8- isomer.

The octanol-air partition coefficient (Koa), a key parameter in understanding the partitioning of chemicals between the atmosphere and terrestrial surfaces, has been a subject of study for various PCN congeners, including this compound. This indicates the scientific community's interest in modeling its environmental distribution.

Data Tables

Bioaccumulation, Biomagnification, and Biotransformation of 1,2,4,8 Tetrachloronaphthalene Congeners

Bioaccumulation in Aquatic and Terrestrial Biota

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment, leading to a concentration of the substance in the organism's tissues. For compounds like 1,2,4,8-tetrachloronaphthalene, this process is of particular concern due to their lipophilic (fat-loving) nature, which allows them to be readily stored in the fatty tissues of organisms.

Tetrachloronaphthalenes, as a chemical group, are known to bioaccumulate in aquatic organisms, particularly in fish. nih.gov The primary routes of uptake in aquatic environments are through direct absorption from the water across the gills and skin, as well as through the ingestion of contaminated food and sediment. Studies on PCNs have demonstrated their presence in a variety of biota, with tetra- and pentachloronaphthalene congeners often being predominant.

In terrestrial ecosystems, the bioaccumulation of tetrachloronaphthalenes is less well-documented. However, the general principles of POP bioaccumulation suggest that organisms can be exposed through the ingestion of contaminated soil and food sources.

The degree of chlorination plays a crucial role in the bioaccumulation potential of PCNs. Generally, as the number of chlorine atoms on the naphthalene (B1677914) molecule increases, so does the compound's lipophilicity and, consequently, its tendency to bioaccumulate. However, this trend is not infinite. For highly chlorinated naphthalenes, such as hepta- and octachloronaphthalene (B52695), a decrease in bioaccumulation has been observed. This is attributed to their larger molecular size, which may hinder their ability to pass through biological membranes, and their extremely low water solubility, which can reduce their bioavailability for uptake.

Tetrachloronaphthalenes, with four chlorine atoms, fall into a range of moderate to high chlorination, suggesting a significant potential for bioaccumulation. Studies have shown that tetra- to heptachlorinated PCN congeners exhibit prolonged retention and can biomagnify in natural food webs. nih.gov This is partly due to their resistance to metabolic breakdown, especially for congeners that lack two adjacent hydrogen atoms on their molecular structure. nih.gov

The bioconcentration factor (BCF) is a key metric used to quantify the potential of a chemical to accumulate in an organism directly from the surrounding water. It is the ratio of the chemical concentration in an organism to the concentration in the water at steady state.

Specific, experimentally derived BCF values for this compound are not available in the reviewed scientific literature. However, research on other chlorinated compounds provides some context. For example, a study on tetrachlorobenzyltoluenes in zebra mussels reported mean log BCF values ranging from 4.43 to 5.19 L/kg on a wet weight basis. nih.gov Given that high log K_ow_ values (a measure of lipophilicity) for most tri- to octachlorinated PCNs are generally greater than 5, a high potential for bioaccumulation is indicated. jte.edu.vn

The table below illustrates the relationship between the number of chlorine atoms and the log K_ow_ for different PCN homolog groups, which is a strong predictor of bioconcentration potential.

Homolog GroupNumber of Chlorine AtomsLog K_ow Range
Dichloronaphthalenes24.5 - 5.0
Trichloronaphthalenes35.0 - 5.5
Tetrachloronaphthalenes 4 5.5 - 6.0
Pentachloronaphthalenes56.0 - 6.5
Hexachloronaphthalenes66.5 - 7.0
Heptachloronaphthalenes7> 7.0
Octachloronaphthalene8> 7.0

Note: This table presents generalized log K_ow_ ranges for PCN homolog groups and is intended for illustrative purposes. Actual values for specific congeners may vary.

Biomagnification within Trophic Food Webs

Biomagnification is the process whereby the concentration of a substance increases in organisms at successively higher levels in a food chain. This occurs because the substance is persistent, meaning it is not easily broken down, and is passed on from prey to predator.

Trophic transfer is the movement of contaminants from one trophic level to the next. For lipophilic compounds like this compound, this transfer is efficient, as the contaminant is stored in the fatty tissues of the prey and consumed by the predator.

In aquatic ecosystems, PCNs have been shown to transfer through food chains. nih.gov A study of a benthic food chain in the Baltic Sea demonstrated the transfer of PCNs from sediment to amphipods and isopods, and then to fourhorned sculpins. capes.gov.br However, this particular study also showed a decrease in the total PCN concentration from the lowest to the highest trophic level, suggesting that not all PCN congeners biomagnify equally. capes.gov.br

Information on the trophic transfer of this compound in terrestrial food webs is scarce. However, the principles of biomagnification are expected to apply, with top predators potentially accumulating higher concentrations of the compound if it is present in their food sources.

The biomagnification factor (BMF), also referred to as the trophic magnification factor (TMF), quantifies the increase in the concentration of a substance from one trophic level to the next. A TMF value greater than 1 indicates that the substance is biomagnifying.

While a specific BMF for this compound has not been reported, a study on marine fish from the Bohai coastal area in China calculated TMFs for different PCN homolog groups. nih.gov The findings from this study are summarized in the table below.

PCN Homolog GroupTrophic Magnification Factor (TMF)
Dichloronaphthalene5.8
Trichloronaphthalenes6.4
Tetrachloronaphthalenes Not specifically reported, but homologs showed TMFs from 3.1 to 9.9
PentachloronaphthalenesAmong the highest TMFs
HexachloronaphthalenesAmong the highest TMFs

Source: Concentrations and trophic magnification of polychlorinated naphthalenes (PCNs) in marine fish from the Bohai coastal area, China (2017) nih.gov

Biotransformation and Metabolism of this compound in Non-Human Organisms

The biotransformation of polychlorinated naphthalenes (PCNs), including this compound, is a critical determinant of their toxicokinetics and ultimate biological effects. While specific data for the 1,2,4,8- congener is limited, research on other tetrachloronaphthalene isomers and PCNs in general provides significant insights into the metabolic fate of this compound in various animal models. The metabolism of these compounds primarily aims to increase their water solubility, thereby facilitating their excretion from the body.

Metabolic Pathways and Metabolite Identification (e.g., Phenolic Metabolites)

The metabolism of tetrachloronaphthalenes proceeds primarily through oxidation, followed by conjugation reactions. The initial oxidative step is typically mediated by the cytochrome P450 monooxygenase system, leading to the formation of reactive epoxide intermediates. These epoxides can then be detoxified through several pathways.

One major pathway involves the enzymatic hydration of the epoxide by epoxide hydrolase to form dihydrodiols, which can be further oxidized to catechols. Alternatively, the epoxides can undergo rearrangement to form phenolic metabolites, which are frequently observed as major biotransformation products of lower chlorinated naphthalenes. nih.gov

These primary metabolites can then undergo phase II conjugation reactions to form more water-soluble products. In studies with 1,2,3,4-tetrachloronaphthalene (B75306) administered to rats, a significant portion of the dose was recovered in the urine as glucuronic acid (38%), sulfate (B86663) (4%), and mercapturic acid (3%) conjugates. nih.gov Phenolic metabolites, specifically 5,6,7,8-tetrachloro-1-naphthol and 5,6,7,8-tetrachloro-2-naphthol, have been identified in pigs administered 1,2,3,4-tetrachloronaphthalene. nih.gov There are also indications of the formation of methylthio- or methyl sulfoxide (B87167) chloronaphthalene metabolites in the feces of rats.

Table 1: Identified Metabolites of Tetrachloronaphthalene Congeners in Animal Models

Parent CompoundAnimal ModelMetabolite TypeSpecific Metabolites Identified
1,2,3,4-TetrachloronaphthaleneRatConjugatesGlucuronic acid, Sulfate, Mercapturic acid
1,2,3,4-TetrachloronaphthalenePigPhenolic5,6,7,8-Tetrachloro-1-naphthol, 5,6,7,8-Tetrachloro-2-naphthol

Data presented is for a surrogate tetrachloronaphthalene congener due to the limited availability of data for this compound.

Influence of Congener Structure on Metabolic Susceptibility

The rate and extent of metabolism of PCNs are highly dependent on the number and position of chlorine atoms on the naphthalene ring. Generally, as the degree of chlorination increases, the rate of metabolism decreases. For tetrachloronaphthalenes, the presence of adjacent unsubstituted carbon atoms is a crucial factor for metabolic susceptibility, as these sites are prone to epoxidation by cytochrome P450 enzymes.

Congeners with fewer chlorine atoms and available adjacent unchlorinated carbons are more readily metabolized and excreted. In contrast, more highly chlorinated congeners are more resistant to metabolic breakdown and tend to persist longer in the body. The specific arrangement of chlorine atoms in the this compound congener, with both chlorinated and unchlorinated rings, suggests it would be susceptible to metabolism, likely at a rate intermediate between lower and higher chlorinated naphthalenes.

Tissue-Specific Distribution and Retention in Experimental Animal Models (e.g., Adipose Tissue, Liver, Kidney, Brain)

Following absorption, tetrachloronaphthalenes are distributed throughout the body, with a marked tendency to accumulate in lipid-rich tissues. Studies on 1,2,3,4-tetrachloronaphthalene in rats have shown that after chronic oral administration, the compound accumulates in adipose tissue. nih.gov The concentrations in blood and adipose tissue were found to reach a maximum within the first three weeks of exposure and achieved a steady state within five weeks. nih.gov

The liver is another primary site of accumulation and metabolism for tetrachloronaphthalenes. Other tissues where tetrachloronaphthalenes have been detected include the kidneys and lungs. The lipophilic nature of these compounds facilitates their partitioning into fatty tissues, leading to their persistence in the body.

Table 2: Tissue Distribution of a Tetrachloronaphthalene Congener in Rats

TissueRelative Concentration
Adipose TissueHigh
LiverModerate to High
KidneyLow to Moderate
LungLow to Moderate
BloodLow

This table is based on data for 1,2,3,4-tetrachloronaphthalene and serves as a representative model for the likely distribution of this compound.

Elimination Half-Lives in Animal Tissues

Data on the elimination half-lives of tetrachloronaphthalenes are scarce. However, studies on more highly chlorinated naphthalenes provide an indication of their persistence. For instance, the half-life of 1,2,3,4,6,7/1,2,3,5,6,7-hexachloronaphthalene in rats was calculated to be 41 days in adipose tissue and 26 days in the liver. It is anticipated that tetrachloronaphthalenes would have shorter half-lives than hexachloronaphthalenes due to their lower degree of chlorination and greater susceptibility to metabolism. After a single oral dose of 1 gram of tetrachloronaphthalene to rats, 45% was recovered in the urine within four days, suggesting a component of relatively rapid elimination. nih.gov However, the portion that accumulates in deep fatty compartments would be expected to have a much longer elimination half-life.

Evidence of Biological Barrier Penetration (e.g., Blood-Brain Barrier, Placenta in Laboratory Animals)

The ability of xenobiotics to cross biological barriers is a key factor in their potential toxicity. Due to their lipophilic nature and relatively low molecular weight, tetrachloronaphthalenes are expected to be able to cross cellular membranes and biological barriers. While direct studies on this compound are not available, research on other congeners supports this. For a small-molecule to cross the blood-brain barrier, it generally needs to have a molecular mass under 400-500 Da and be lipid-soluble. nih.gov Tetrachloronaphthalenes fit these general characteristics.

Furthermore, studies have demonstrated the transfer of PCNs across the placenta and their presence in offspring of exposed rats. This indicates that these compounds can cross the placental barrier, potentially exposing the developing fetus. The penetration of these barriers allows for the distribution of tetrachloronaphthalenes to sensitive tissues such as the brain and the developing fetus, which is a significant consideration in risk assessment.

Analytical Methodologies for 1,2,4,8 Tetrachloronaphthalene and Polychlorinated Naphthalenes

Challenges in Congener-Specific Analysis of PCN Mixtures

The congener-specific analysis of PCNs is complicated by several factors that can affect the accuracy and reliability of the results. These challenges necessitate the use of highly selective and sensitive analytical methods.

A significant hurdle in the analysis of PCNs is the interference from other organochlorine compounds that are often present in the same environmental samples, most notably polychlorinated biphenyls (PCBs). nih.gov Due to their structural similarities, PCNs and PCBs can co-elute during chromatographic separation, leading to overlapping peaks and inaccurate quantification. epa.govepa.gov In some instances, commercial PCB formulations have been found to contain PCNs as impurities, further complicating the analytical process. researchgate.net The similar fragmentation patterns of some PCN and PCB congeners in mass spectrometry can also lead to misidentification if the chromatographic separation is not complete.

PCNs consist of 75 possible congeners, and commercial PCN products are typically mixtures of several congeners. nih.gov The separation of these individual congeners, especially isomers with the same degree of chlorination, is a complex task. For instance, there are 22 possible isomers of tetrachloronaphthalene, including 1,2,4,8-tetrachloronaphthalene. publications.gc.ca Many of these isomers have very similar physical and chemical properties, resulting in close or overlapping elution times in conventional gas chromatography. publications.gc.ca Achieving baseline separation of all target congeners from other PCN isomers is crucial for accurate quantification and toxicological assessment, as the toxicity of PCNs can vary significantly between different congeners.

Advanced Chromatographic and Spectrometric Techniques

To overcome the challenges of congener-specific PCN analysis, advanced analytical instrumentation is employed, offering high resolution and sensitivity.

High-resolution gas chromatography (HRGC) coupled with high-resolution mass spectrometry (HRMS) is considered the gold standard for the analysis of PCNs and other dioxin-like compounds. waters.comnih.gov HRGC utilizes long capillary columns with specialized stationary phases to achieve superior separation of complex mixtures. publications.gc.ca HRMS provides high mass resolving power, which allows for the differentiation of target analytes from interfering ions with the same nominal mass. nih.govthermoscientific.com This technique offers excellent sensitivity and selectivity, enabling the detection of PCNs at trace levels in various matrices. waters.comepa.gov For instance, a study on Halowax formulations utilized HRGC/HRMS to quantify a wide range of PCN congeners, demonstrating the capability of this technique to analyze complex technical mixtures. publications.gc.ca

A study analyzing tetrachloronaphthalenes in Halowax formulations using a comprehensive two-dimensional GC (GCxGC) system with a DB-5MS column in the first dimension and a shape-selective LC-50 column in the second dimension was able to separate 15 of the 22 tetrachloronaphthalene isomers into single peaks. publications.gc.ca In this system, this compound (no. 35) was identified as a major constituent in several Halowax formulations. publications.gc.ca

Table 1: Example of HRGC/HRMS Parameters for Pesticide Analysis (Applicable to PCNs)

ParameterSetting
Gas Chromatograph
ColumnDB17MS (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier GasHelium
Flow Rate1.2 mL/min
Oven Temperature Program100 °C (2 min hold), then ramp at 9.0 °C/min to 180 °C, then 1.5 °C/min to 200 °C (3 min hold), then 6.0 °C/min to 290 °C (3 min hold)
InjectorSplitless or PTV
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy45 eV
Mass Resolution>10,000 (10% valley)
Acquisition ModeSelected Ion Monitoring (SIM)

Source: Adapted from Thermo Fisher Scientific Application Note on EPA Method 1699. epa.gov

Gas chromatography with negative ion chemical ionization mass spectrometry (GC-NICI-MS) is another powerful technique for the analysis of electrophilic compounds like PCNs. researchgate.net NICI is a soft ionization technique that often results in less fragmentation and a strong molecular ion signal, which can enhance selectivity and sensitivity for certain analytes. researchgate.net This method is particularly useful for the determination of low-dosed and polar drugs and can be a valuable tool for the analysis of PCNs in various matrices. researchgate.net

Sample Preparation and Clean-up Procedures

Effective sample preparation and clean-up are critical steps to remove interfering compounds from the sample matrix before instrumental analysis, thereby improving the accuracy and sensitivity of the determination of 1,2,4,8-t-tetrachloronaphthalene and other PCNs.

The choice of extraction and clean-up methods depends on the sample matrix. Common techniques include:

Soxhlet Extraction: A classical and robust method for extracting organic compounds from solid samples like soil and sediment using an appropriate solvent. researchgate.netnih.gov The solid sample is typically mixed with a drying agent like anhydrous sodium sulfate (B86663) before extraction. researchgate.net

Pressurized Liquid Extraction (PLE): An automated technique that uses elevated temperatures and pressures to extract analytes from solid and semi-solid samples more rapidly and with less solvent than traditional methods. usgs.govbohrium.com This method has been successfully applied to the extraction of PCBs from biota, and similar principles are applicable to PCNs. usgs.gov

Column Chromatography: Following extraction, the sample extract is typically subjected to one or more column chromatography clean-up steps to remove interfering compounds. Common adsorbents include:

Silica (B1680970) Gel: Often modified with sulfuric acid or potassium hydroxide (B78521) to remove different types of interferences.

Alumina (B75360): Used for further purification of the extract.

Florisil: Effective in retaining lipids from biological samples. usgs.gov

Activated Carbon: Used to separate planar molecules like PCNs from non-planar compounds.

A multi-residue method for the analysis of PCBs in biota, which can be adapted for PCNs, utilized pressurized liquid extraction with in-cell cleanup using Florisil to remove lipids, followed by GC-MS analysis. usgs.gov This approach demonstrated good recoveries and reproducibility. usgs.gov

Table 2: Recovery of Selected PCB Congeners from Spiked Fish Tissue using Pressurized Liquid Extraction with In-cell Cleanup

CompoundRecovery (%)Relative Standard Deviation (%)
PCB-28958
PCB-52987
PCB-1011026
PCB-1381019
PCB-1531037
PCB-18010611

Source: Adapted from Concha-Graña et al. (2002). usgs.gov

Matrix-Specific Extraction Techniques

The choice of extraction technique for PCNs is highly dependent on the nature of the sample matrix. Due to their lipophilic (fat-loving) nature and low water solubility, specific methods are required to efficiently isolate these compounds. tandfonline.comalsglobal.eu

For solid matrices such as soil and sediment, several techniques have been successfully employed. nih.gov

Soxhlet extraction is a classic and reliable method, often using solvents like dichloromethane (B109758) or other organic solvents. tandfonline.comnih.gov

Accelerated Solvent Extraction (ASE) , also known as Pressurized Liquid Extraction (PLE), is a more modern approach that utilizes elevated temperatures and pressures to reduce solvent consumption and extraction time. tandfonline.comsciengine.com A mixture of dichloromethane and hexane (B92381) is commonly used in ASE systems for PCN extraction from air samples. tandfonline.com

Sonication and microwave-assisted extraction (MAE) are other techniques that use ultrasonic waves or microwaves, respectively, to enhance the extraction efficiency. tandfonline.comnih.gov

A recent study developed a method using accelerated solvent extraction followed by molecular sieves solid-phase extraction for the determination of PCNs in soil. sciengine.comnih.gov

For aqueous matrices like water, the low concentrations of PCNs present a challenge.

Liquid-Liquid Extraction (LLE) using solvents such as hexane, acetone, and dichloromethane is a conventional method. tandfonline.com

Solid-Phase Extraction (SPE) is another widely used technique where water samples are passed through a cartridge containing a solid adsorbent that retains the PCNs. tandfonline.comnih.gov

For biological matrices , such as tissues and milk, the high lipid content requires specific extraction protocols.

Conventional lipid extraction techniques often involve liquid-liquid extraction with solvents like hexane and acetone. nih.gov

A method involving blending with acetonitrile (B52724) and potassium oxalate (B1200264) followed by C18-solid phase extraction has also been utilized for milk samples. nih.gov

A summary of common extraction techniques for different matrices is presented below:

MatrixExtraction TechniqueDescription
Soil & Sediment Soxhlet ExtractionA classic method involving continuous extraction with an organic solvent. tandfonline.comnih.gov
Accelerated Solvent Extraction (ASE) / Pressurized Liquid Extraction (PLE)Uses elevated temperature and pressure for faster extraction with less solvent. tandfonline.comsciengine.com
Sonication / Microwave-Assisted Extraction (MAE)Employs ultrasonic waves or microwaves to improve extraction efficiency. tandfonline.comnih.gov
Water Liquid-Liquid Extraction (LLE)Partitioning of PCNs from the aqueous phase to an immiscible organic solvent. tandfonline.com
Solid-Phase Extraction (SPE)PCNs are adsorbed onto a solid phase from the water sample. tandfonline.comnih.gov
Biological Tissues Liquid-Liquid ExtractionExtraction of lipids and associated PCNs using organic solvents. nih.gov
Solid-Phase Extraction (SPE)Used for cleanup and concentration after initial extraction. nih.gov

Carbon Clean-up and Fractionation Methods

Following extraction, the sample extracts often contain a complex mixture of co-extracted substances that can interfere with the analysis of PCNs. Therefore, a cleanup step is essential to remove these interferences. tandfonline.comosti.gov

Activated carbon is frequently used in cleanup procedures for PCN analysis. osti.gov It effectively removes many interfering compounds, allowing for a cleaner sample for subsequent analysis.

Multilayer silica-gel columns and activated alumina columns are also commonly employed to purify extracts and prevent interference from other persistent organic pollutants (POPs) like polychlorinated biphenyls (PCBs). tandfonline.com

Gel Permeation Chromatography (GPC) and Florisil Solid-Phase Extraction (SPE) are other techniques used for cleanup, although some studies have found 13X molecular sieves to be a superior and more environmentally friendly alternative for soil extracts. sciengine.comnih.gov

Fractionation is a further step that can be used to separate PCNs from other classes of compounds, such as PCBs and organochlorine pesticides. This is often achieved using adsorption chromatography on materials like silica gel or Florisil, where different solvent polarities are used to elute different compound classes separately. nih.gov

Quantification and Detection

The accurate quantification and detection of this compound and other PCNs rely on the use of advanced analytical instrumentation and appropriate reference standards. researchgate.net

Use of Certified Reference Standards and Isotopically Labeled Internal Standards

Certified Reference Materials (CRMs) are crucial for ensuring the accuracy and traceability of analytical measurements. sigmaaldrich.com These materials have a certified concentration of the analyte of interest and are produced in accordance with international standards like ISO 17034. sigmaaldrich.comlgcstandards.com For naphthalene (B1677914), TraceCERT® certified reference material is available, which is traceable to primary materials from national metrology institutes. sigmaaldrich.com

Isotopically labeled internal standards are considered the gold standard for quantitative analysis of trace organic compounds, including PCNs. waters.comnih.govscispace.com These are synthetic versions of the target analyte where one or more atoms have been replaced with a heavier isotope (e.g., ¹³C instead of ¹²C, or Deuterium instead of Hydrogen).

The key advantages of using isotopically labeled internal standards include:

They behave almost identically to the native analyte during extraction, cleanup, and chromatographic analysis. waters.com

They can compensate for variations in sample preparation and matrix effects, which can suppress or enhance the analytical signal. waters.comnih.gov

Their use generally leads to improved accuracy and precision in quantification. scispace.com

However, it is important to note that even isotopically labeled standards can sometimes exhibit slightly different behaviors, such as different retention times or extraction recoveries, compared to the native analyte. waters.comnih.gov Therefore, careful validation of the analytical method is always necessary.

Development of Quantitative Analytical Methods for Diverse Environmental and Biological Matrices

The development of robust quantitative analytical methods for PCNs in various matrices is an ongoing area of research. nih.govresearchgate.netnih.gov The goal is to create methods that are sensitive, selective, accurate, and reliable for detecting the low concentrations at which these compounds are often found. researchgate.net

The most widely recognized and optimal method for the congener-specific analysis of PCNs is high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) , often used in combination with an isotope dilution technique. researchgate.net While highly accurate, this method can be complex and costly. researchgate.net

Other instrumental techniques used for PCN analysis include:

Gas chromatography-mass spectrometry (GC/MS) is a common technique that combines the separation power of GC with the identification capabilities of MS. tandfonline.com

Gas chromatography with electron capture detection (GC-ECD) has also been used, but it is more susceptible to interferences from other chlorinated compounds like PCBs. researchgate.netresearchgate.net

Gas chromatography-tandem mass spectrometry (GC-MS/MS) offers enhanced selectivity and sensitivity, making it suitable for analyzing PCNs in complex matrices like soil. sciengine.comnih.gov

The development of these methods must consider the potential for matrix effects , where components of the sample other than the analyte of interest can interfere with the measurement. nih.govresearchgate.net This highlights the importance of effective sample cleanup and the use of appropriate internal standards.

Isomer Characterization and Elution Profiling

Polychlorinated naphthalenes consist of 75 different congeners, which are isomers that differ in the number and position of chlorine atoms on the naphthalene rings. tandfonline.comindustrialchemicals.gov.au The separation and identification of these individual isomers are critical because their toxicity and environmental behavior can vary significantly.

Optimization of Chromatographic Columns for Isomer Separation

The separation of PCN isomers is primarily achieved through gas chromatography (GC) . researchgate.netvurup.sk The choice and optimization of the GC column are paramount for achieving good resolution between the different isomers. sigmaaldrich.comchromatographyonline.comchromatographyonline.com

Several factors influence the separation of isomers on a GC column:

Stationary Phase: The type of stationary phase within the column is the most critical factor. Non-polar columns, such as those with a 5% phenylmethylpolysiloxane phase (e.g., DB-5), are frequently used for PCN analysis. researchgate.netnist.gov However, more polar stationary phases can provide different selectivities and may be necessary to resolve certain co-eluting isomers. researchgate.net Liquid crystalline stationary phases have shown high selectivity for separating positional and geometric isomers. vurup.sk

Column Dimensions: The internal diameter, length, and film thickness of the column also play a significant role in separation efficiency. sigmaaldrich.comchromatographyonline.com

Narrower internal diameter columns generally provide higher efficiency and better resolution. sigmaaldrich.com

Longer columns can increase resolution, but also increase analysis time. sigmaaldrich.com

Film thickness affects the retention of analytes, with thicker films being suitable for more volatile compounds. chromatographyonline.com

Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful technique that uses two different columns with different selectivities to achieve enhanced separation of complex mixtures like PCNs. nih.gov One study utilized a GCxGC system with a DB-5MS column in the first dimension and an LC-50 column in the second dimension to separate 22 tetrachloronaphthalene isomers. nih.gov

The optimization of these chromatographic parameters is essential for developing methods that can accurately identify and quantify specific PCN isomers, including this compound, in complex environmental and biological samples. nih.govnih.gov

Identification of Dominant Tetrachloronaphthalene Isomers in Environmental Samples

The distribution and profile of polychlorinated naphthalene (PCN) congeners in the environment can provide valuable insights into their sources and transport pathways. While technical PCN mixtures have characteristic compositions, the profiles found in environmental samples are often significantly different, with a few specific isomers dominating. This is due to various factors, including the source of contamination, environmental partitioning, and bioaccumulation processes.

Analysis of environmental matrices reveals that tetrachloronaphthalenes (tetra-CNs) are a frequently identified and often dominant homolog group. For instance, in some aquatic environments that have historically served as waste dumping grounds, tetra-CNs have been reported as the dominant congeners. tandfonline.com Similarly, studies of biota in both freshwater and marine environments in Sweden have shown that the PCN pattern is dominated by a few specific isomers containing four to six chlorine atoms. osti.gov This contrasts with the composition of many technical PCN products. osti.gov

Research on river sediments has provided more detailed congener group profiles. While some studies, such as those on the Yangtze River in China, found that lower chlorinated naphthalenes (mono-, di-, and tri-CNs) were the most abundant, other sites within the same river system were dominated by tri- and tetra-CN homologs. nih.gov Furthermore, analyses of sediments from other major rivers in China, including the Liaohe River, Laizhou Bay, and the Yellow River, have consistently identified tri- and tetra-CNs as the dominant homolog groups. nih.gov The major sources of PCNs in the environment are thought to be waste incineration and the disposal of products containing these compounds, such as certain types of cable insulation, lubricants, and capacitors. coastalwiki.org

The tendency for certain congeners to prevail in the environment is also linked to their physical and chemical properties. Highly chlorinated PCNs have a greater tendency to adsorb to particles, soils, and sediments compared to those with fewer chlorine atoms. coastalwiki.org They have also been shown to be highly bioaccumulative in organisms like fish, with the degree of bioaccumulation generally increasing with the degree of chlorination, although the most highly chlorinated congeners may bioaccumulate to a lesser extent. coastalwiki.org While certain penta- and hexachloronaphthalene isomers are often the most dominant congeners found in human tissues, some tetra-isomers are also detected. inchem.orgnih.gov

The following table summarizes findings on the dominant PCN homolog groups identified in various environmental samples from different studies.

Environmental Matrix Location Dominant PCN Homologs/Congeners Reference
Aquatic EnvironmentNot Specified (Former Landfill)Tetrachloronaphthalenes (tetra-CN) tandfonline.com
River SedimentYangtze River, China (most sites)Mono-, Di-, and Tri-CNs (e.g., CN-1, CN-5/7, CN-24/14) nih.gov
River SedimentYangtze River, China (select sites)Tri- and Tetrachloronaphthalenes nih.gov
River SedimentLiaohe River, Laizhou Bay, Yellow River, ChinaTri- and Tetrachloronaphthalenes nih.gov
Biota (Freshwater & Marine)SwedenIsomers with four to six chlorine atoms osti.gov
Human TissueNot SpecifiedPentachloronaphthalenes and Hexachloronaphthalenes inchem.org

Ecological Implications and Environmental Significance of 1,2,4,8 Tetrachloronaphthalene

Ecological Risk Assessment Frameworks for PCNs

Ecological Risk Assessment (ERA) is a systematic process used to evaluate the potential adverse effects of chemical stressors, such as PCNs, on the environment. epa.gov The framework for assessing these risks generally involves a tiered approach that begins with problem formulation and progresses through increasingly complex stages of analysis. navy.mil

Problem Formulation: This initial step identifies the pollutants of concern, the environmental compartments they are likely to affect, and the ecological receptors (species, populations, communities) that may be at risk. For PCNs, this phase acknowledges their persistence, lipophilicity, and potential for long-range transport and bioaccumulation in food webs. pops.intepa.govmhlw.go.jp

Exposure Assessment: This stage quantifies the contact between the stressor and the ecological receptors. It involves measuring or modeling the concentrations of PCNs in various environmental media like soil, sediment, water, and air. For 1,2,4,8-tetrachloronaphthalene, this includes its distribution and potential to biomagnify. pops.int

Effects Assessment (Hazard Identification): This component evaluates the intrinsic toxicity of the chemical. It uses laboratory toxicity data to determine the concentrations at which adverse effects are observed in representative organisms and establishes dose-response relationships.

Risk Characterization: In the final step, the results of the exposure and effects assessments are integrated to estimate the likelihood and magnitude of adverse ecological effects. A common method in initial assessments is the risk quotient (RQ) approach, which compares the measured environmental concentration (MEC) or predicted environmental concentration (PEC) to a predicted no-effect concentration (PNEC). nih.gov If the RQ exceeds a certain threshold, it indicates a potential risk, often triggering a more detailed, higher-tiered assessment that incorporates more site-specific data. navy.milnih.gov

This structured framework allows for the prioritization of chemicals like PCNs for monitoring and potential regulatory action based on the level of risk they pose to environmental health. nih.gov

Dioxin-like Activity and Receptor Binding in Wildlife

A significant portion of the toxicity of this compound and other PCNs is attributed to their "dioxin-like" mechanism of action. This involves binding to and activating the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor present in the cells of vertebrate animals. pops.intwikipedia.org

The toxic effects of dioxin-like compounds are initiated by their binding to the AhR. wikipedia.org Upon binding, the receptor-ligand complex translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT) protein, and binds to specific DNA sequences known as dioxin responsive elements (DREs). This process alters the transcription of a wide array of genes, including those for various metabolizing enzymes, leading to a cascade of toxic responses.

The potency of a specific PCN congener to elicit these effects is related to its structural similarity to 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), the most potent AhR agonist. wikipedia.org In vitro bioassays are used to measure the relative potency (REP) of individual congeners compared to TCDD. Studies have shown that the degree of chlorination and the substitution pattern on the naphthalene (B1677914) molecule influence AhR binding. Generally, higher-chlorinated PCNs (penta-, hexa-, and hepta-CNs) exhibit greater potency. pops.intenv.go.jp Lower-chlorinated congeners, including tetrachloronaphthalenes like 1,2,4,8-TCN, are typically less potent, with relative potencies often several orders of magnitude lower than TCDD. pops.int

One of the most well-documented and sensitive responses following AhR activation is the induction of cytochrome P450 (CYP) enzymes, particularly the CYP1A subfamily. pops.int In aquatic organisms like fish, the measurement of CYP1A induction serves as a robust and widely used biomarker for exposure to dioxin-like compounds, including PCNs.

To assess the combined risk of complex mixtures of dioxin-like compounds in environmental samples, the Toxic Equivalency (TEQ) concept is employed. This approach uses Toxic Equivalency Factors (TEFs) to convert the concentration of each individual compound into a common scale of TCDD-equivalents. wikipedia.orgornl.gov The TEF for a compound is a consensus value derived from its relative potency compared to TCDD, which is assigned a TEF of 1.0. wikipedia.org

The total TEQ of a mixture is calculated by summing the TCDD-equivalents of all dioxin-like compounds present: TEQ = Σ (Concentration of congenerᵢ × TEFᵢ) ornl.gov

Observed Ecological Effects in Laboratory and Field Studies (Non-Human Organisms)

Laboratory studies provide essential data for determining the direct toxicity of this compound to aquatic life. These tests measure endpoints like mortality (Lethal Concentration, LC50) or sublethal effects such as immobilization or growth inhibition (Effective Concentration, EC50) over specific time periods.

Based on available data, this compound demonstrates toxicity to aquatic invertebrates and algae. However, the effect concentrations are above the threshold that would typically lead to a classification of acutely hazardous to the aquatic environment under certain regulatory frameworks.

Interactive Table: Aquatic Toxicity of this compound

SpeciesTest TypeDurationEndpointValue (mg/L)
Daphnid (crustacean)Acute48 hoursEC508
AlgaeChronic72 hoursEC104.64

Data sourced from ECHA Registration Dossier.

The EC50 value represents the concentration at which 50% of the daphnids are immobilized, while the EC10 for algae represents the concentration causing a 10% reduction in growth. While these values indicate a level of toxicity, they are key inputs for risk assessment frameworks which compare them against measured or predicted environmental concentrations. nih.gov

Developmental Effects in Invertebrates and Amphibians

Detailed, peer-reviewed studies focusing specifically on the developmental toxicity of this compound in invertebrate and amphibian species could not be identified in the public domain. The broader family of tetrachloronaphthalenes is known to be persistent in the environment and can accumulate in the tissues of organisms, which suggests a potential for adverse effects. nih.gov However, without isomer-specific toxicological data, any assessment of developmental impacts remains speculative.

For context, research on other, more extensively studied, environmental contaminants has demonstrated a range of developmental effects in these sensitive animal groups. For instance, some pesticides have been shown to cause developmental abnormalities in amphibians. nih.govthebhs.org These effects can include reduced growth, delayed metamorphosis, and physical malformations. Invertebrates also exhibit susceptibility to various pollutants, with observed impacts on reproduction and development. However, it is crucial to reiterate that no such specific data has been found for this compound.

The absence of such fundamental research underscores a critical knowledge gap in understanding the full ecological risk profile of this particular chemical compound.

Predictive Environmental Models for Ecological Impact Assessment

Predictive environmental models are invaluable tools for assessing the potential ecological risks of chemical substances, particularly when empirical data is scarce. These models, including Quantitative Structure-Activity Relationship (QSAR) models, utilize the physicochemical properties of a compound to estimate its environmental fate and toxicological effects. nih.govresearchgate.netnih.govresearchgate.net

The development and application of such models are guided by principles that ensure their reliability and relevance for regulatory purposes. icps.it A PBT (Persistence, Bioaccumulation, and Toxicity) assessment, for example, is a common framework for evaluating the environmental risk of chemicals. umweltbundesamt.dereachonline.eu However, without the necessary empirical data for this compound, the application of these predictive tools is limited. The lack of specific models for this isomer prevents a quantitative estimation of its potential ecological impact, further highlighting the significant data deficiencies that hinder a comprehensive risk assessment.

Environmental Remediation and Management Strategies for Pcn Contamination

Degradation Technologies for Chlorinated Naphthalenes

Various technologies are being explored for the remediation of sites contaminated with chlorinated naphthalenes. These technologies aim to break down the stable chemical structure of PCNs, rendering them less toxic.

Catalytic hydrodechlorination (HDC) is a promising technology for the detoxification of wastes containing chlorinated aromatic compounds like PCNs. This process involves the reaction of the chlorinated compound with a hydrogen source in the presence of a metal catalyst, typically a noble metal such as palladium (Pd) or platinum (Pt), supported on a high-surface-area material like carbon or alumina (B75360). The chlorine atoms on the naphthalene (B1677914) molecule are replaced by hydrogen atoms, converting the toxic PCN into naphthalene and less chlorinated naphthalenes, which are more biodegradable.

Research has demonstrated the effectiveness of HDC for the degradation of PCN mixtures. For instance, studies using palladium catalysts have shown high dechlorination efficiencies. The process can be carried out in various reaction media, including organic solvents, supercritical fluids like carbon dioxide, or in a slurry phase. The reaction conditions, such as temperature, pressure, and catalyst type, significantly influence the rate and extent of dechlorination.

A study on the hydrodechlorination of a commercial PCN mixture (Halowax 1014) using a palladium-on-carbon (Pd/C) catalyst in an alkaline 2-propanol solution demonstrated nearly complete dechlorination of tetra-, penta-, and hexachloronaphthalenes within a short reaction time. The primary product of this process was the parent naphthalene molecule.

Table 1: Research Findings on Catalytic Hydrodechlorination of PCNs

CatalystSupport MaterialTarget Compound(s)Key Findings
Palladium (Pd)Carbon (C)PCN mixture (Halowax 1014)Achieved almost complete dechlorination to naphthalene in an alkaline 2-propanol solution.
Palladium (Pd)Alumina (Al2O3)Chlorinated NaphthalenesEffective in slurry-phase reactions for the removal of chlorine atoms.
Platinum (Pt)Carbon (C)Model Chlorinated AromaticsDemonstrates high activity for hydrodechlorination, applicable to PCNs.

Beyond catalytic hydrodechlorination, several other remediation technologies are being investigated for their potential to degrade PCNs. These emerging approaches offer alternative mechanisms for breaking down these persistent pollutants.

One such method is the use of zero-valent iron (ZVI) . ZVI can act as a reducing agent, donating electrons to the chlorinated naphthalene molecule, which leads to the cleavage of the carbon-chlorine bond. This process, known as reductive dechlorination, has been successfully applied to various chlorinated organic compounds. Research has shown that ZVI, particularly in its nano-scale form (nZVI), can effectively degrade PCNs in soil and water. The large surface area of nZVI enhances its reactivity, leading to faster degradation rates.

Photocatalytic degradation is another emerging technology. This process typically uses a semiconductor catalyst, such as titanium dioxide (TiO2), which, upon irradiation with UV light, generates highly reactive hydroxyl radicals. These radicals can attack the PCN molecule, leading to its mineralization into carbon dioxide, water, and inorganic acids. Studies have demonstrated that photocatalysis can effectively degrade various PCN congeners in aqueous solutions.

Bioremediation , which utilizes microorganisms to break down pollutants, has also been explored for PCN contamination. While highly chlorinated naphthalenes are generally resistant to microbial degradation, some bacterial strains have been identified that can dechlorinate lower-chlorinated naphthalenes under anaerobic conditions. Research is ongoing to enhance the effectiveness of bioremediation, potentially through the use of genetically engineered microorganisms or by combining it with other treatment technologies.

Global Regulatory Actions and International Conventions

The global community has recognized the significant risks posed by PCNs to human health and the environment, leading to the implementation of international regulations aimed at controlling and eliminating these substances.

The Stockholm Convention on Persistent Organic Pollutants is a global treaty to protect human health and the environment from chemicals that remain intact in the environment for long periods, become widely distributed geographically, accumulate in the fatty tissue of living organisms, and are toxic to humans and wildlife.

In recognition of their harmful properties, polychlorinated naphthalenes were added to the Stockholm Convention in 2015. Specifically, dichloronaphthalenes, trichloronaphthalenes, tetrachloronaphthalenes, pentachloronaphthalenes, hexachloronaphthalenes, heptachloronaphthalenes, and octachloronaphthalene (B52695) are listed in Annex A (Elimination) and Annex C (Unintentional Production) of the convention.

The listing in Annex A implies that parties to the convention must take measures to eliminate the production and use of these chemicals. Specific exemptions for production and use may exist, but they are time-limited and subject to stringent reporting and review processes. The listing in Annex C requires parties to take measures to reduce or eliminate releases from unintentional production. PCNs can be unintentionally formed and released from thermal processes involving chlorine and organic matter, such as waste incineration and certain industrial processes.

Following the listing of PCNs under the Stockholm Convention, signatory countries are obligated to develop and implement national policies and action plans to manage and reduce emissions of these chemicals. These measures include:

Inventories and Stockpile Management: Countries are required to develop inventories of existing stockpiles of PCNs, including products and articles containing these chemicals. Proper management and disposal of these stockpiles in an environmentally sound manner are crucial to prevent their release into the environment. This includes identifying and securing old electrical equipment, such as capacitors and transformers, that may contain PCN-based dielectric fluids.

Emission Reduction from Unintentional Production: For unintentional releases, parties must promote the use of best available techniques (BAT) and best environmental practices (BEP) for sources known to generate PCNs. This includes optimizing combustion conditions in incinerators, improving industrial process controls, and implementing stringent emission control technologies.

Monitoring and Reporting: Regular monitoring of PCN levels in the environment (e.g., in air, water, soil, and biota) is necessary to assess the effectiveness of control measures and to track progress towards the convention's goals. Countries are also required to report on their implementation efforts to the Conference of the Parties (COP) of the Stockholm Convention.

Table 2: Regulatory Status of PCNs under the Stockholm Convention

Convention AnnexRequirement for PartiesExamples of Affected Sources/Products
Annex A (Elimination) Eliminate production and use of PCNs.Dielectric fluids in capacitors and transformers, cable insulation, wood preservatives.
Annex C (Unintentional Production) Reduce or eliminate releases from unintentional production.Waste incineration, cement kilns, metallurgical industries.

Unraveling the Enigma of 1,2,4,8-Tetrachloronaphthalene: A Call for Focused Research

The persistent and bioaccumulative nature of polychlorinated naphthalenes (PCNs) has positioned them as a significant environmental concern. Among the numerous congeners, this compound presents a unique case for scientific inquiry due to a notable lack of isomer-specific data. This scarcity of information hinders a comprehensive understanding of its environmental fate, toxicological profile, and the associated ecological risks. Addressing the following research gaps is crucial for developing effective monitoring and management strategies for this specific compound.

Q & A

Basic Research Questions

Q. What are the standard analytical protocols for detecting 1,2,4,8-tetrachloronaphthalene in environmental samples?

  • Methodology : Use gas chromatography-mass spectrometry (GC-MS) with isotope-labeled internal standards (e.g., deuterated analogs) to improve quantification accuracy. Calibrate with certified reference materials (CRMs) prepared in cyclohexane at concentrations like 10 mg/L or 100 mg/L, as specified for environmental analysis . Ensure compliance with chemical regulatory frameworks (e.g., Japan’s "Chemical Substances Control Law") for handling first-class specified chemical substances .

Q. How does the chlorination pattern of this compound influence its environmental persistence?

  • Methodology : Compare degradation rates using controlled photolysis or microbial assays. Structural analysis via NMR (e.g., zero-field NMR for planar conformation studies) can clarify how chlorine substituent positions affect stability. For example, planar chlorinated naphthalenes exhibit slower degradation due to reduced enzymatic accessibility .

Q. What are the primary challenges in synthesizing isomerically pure this compound for toxicity studies?

  • Methodology : Optimize Friedel-Crafts chlorination conditions (e.g., temperature, catalyst) to minimize byproducts. Validate purity via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. Note that polychlorinated naphthalenes often co-elute in chromatographic separations, requiring advanced column phases or multidimensional techniques .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicological data for this compound?

  • Methodology : Conduct systematic literature reviews using databases like PubMed, TOXCENTER, and NIH RePORTER to identify variability sources (e.g., isomer misidentification, exposure duration). Reanalyze historical data with modern isomer-specific detection methods. Cross-validate findings using in vitro assays (e.g., mutagenicity in Salmonella typhimurium strains) .

Q. What advanced techniques are suitable for studying the electronic structure of this compound?

  • Methodology : Employ zero-field NMR spectroscopy to probe molecular symmetry and electron distribution, as demonstrated for structurally similar compounds like 1,2,3,4-tetrachloronaphthalene adducts. Pair with computational methods (DFT calculations) to correlate spectral data with chlorine substituent effects on aromaticity .

Q. How do environmental matrices (e.g., soil, water) affect the recovery efficiency of this compound during extraction?

  • Methodology : Perform matrix spike-and-recovery experiments using accelerated solvent extraction (ASE) or solid-phase microextraction (SPME). Compare recovery rates across solvents (e.g., cyclohexane vs. dichloromethane) and quantify losses via internal standards. Address matrix interference using cleanup steps like gel permeation chromatography (GPC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.